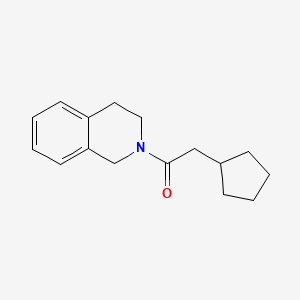
2-(cyclopentylacetyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis of Tetrahydroisoquinolines: The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves various methods, including cycloaddition reactions and asymmetric synthesis techniques. For instance, Kotha and Banerjee (2007) describe a route involving a combination of [2+2+2]- and [4+2]-cycloaddition reactions for synthesizing tetrahydroisoquinoline-3-carboxylic acid derivatives (Kotha & Banerjee, 2007). Similarly, Vicario et al. (1999) report an enantioselective method for synthesizing 4-alkyl substituted tetrahydroisoquinolines (Vicario et al., 1999).
Molecular Structure Analysis
- Crystal Structure Analysis: The crystal structure and molecular configuration of tetrahydroisoquinoline derivatives can be analyzed through techniques like X-ray crystallography. Akkurt et al. (2021) provide insights into the crystal structure of a tetrahydroisoquinoline derivative, noting the orientation of various functional groups in the molecule (Akkurt et al., 2021).
Chemical Reactions and Properties
- Chemical Reactivity: Tetrahydroisoquinolines participate in various chemical reactions, including cycloadditions, Friedel-Crafts acylation, and reductive amination. The work by Itoh et al. (2020) on the synthesis of tetrahydroquinolines through photo-induced cycloaddition reactions highlights the chemical reactivity of these compounds (Itoh et al., 2020).
Physical Properties Analysis
- Structural and Physical Characteristics: The physical properties of tetrahydroisoquinolines, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. The detailed structural analysis, as seen in the work of Akkurt et al. (2021), can provide insights into these physical properties (Akkurt et al., 2021).
Chemical Properties Analysis
- Chemical Behavior and Interactions: The chemical properties of tetrahydroisoquinolines, including their reactivity and stability, are influenced by their functional groups and molecular structure. Studies like those by Zhang and Li (2002) on the synthesis of tetrahydroquinoline derivatives shed light on the compound's chemical behavior (Zhang & Li, 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(11-13-5-1-2-6-13)17-10-9-14-7-3-4-8-15(14)12-17/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEAIHYGSGFYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

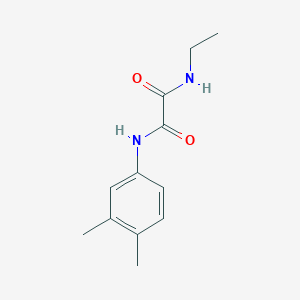
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
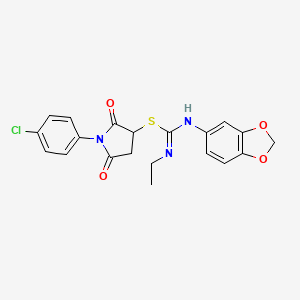
![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
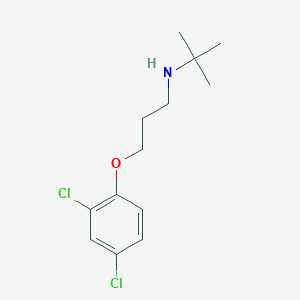
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)
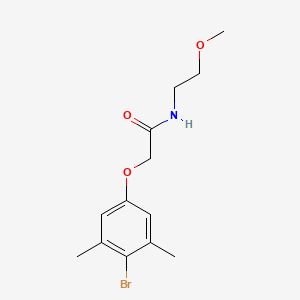
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
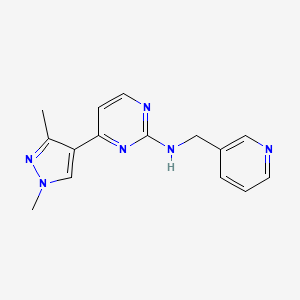
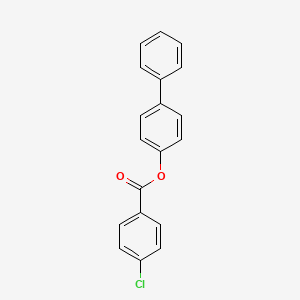
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)